molecular formula C12H10N4 B8540913 5-(1H-indol-5-yl)-pyrazin-2-ylamine

5-(1H-indol-5-yl)-pyrazin-2-ylamine

Cat. No. B8540913
M. Wt: 210.23 g/mol
InChI Key: PGCMEBRCCMZOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-indol-5-yl)-pyrazin-2-ylamine is a useful research compound. Its molecular formula is C12H10N4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1H-indol-5-yl)-pyrazin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1H-indol-5-yl)-pyrazin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

5-(1H-indol-5-yl)pyrazin-2-amine

InChI

InChI=1S/C12H10N4/c13-12-7-15-11(6-16-12)8-1-2-10-9(5-8)3-4-14-10/h1-7,14H,(H2,13,16)

InChI Key

PGCMEBRCCMZOLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=CN=C(C=N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nitrogen was bubbled through a solution of 5-indolylboronic acid (340 mg, 2.11 mmol), 2-amino-5-bromopyrazine (245 mg, 1.41 mmol), sodium carbonate (493 mg, 4.65 mmol), dimethoxyethane (12 mL), and water (4 mL) for 15 min. After this time, the solution was treated with dichlorobis(triphenylphosphine)palladium(II) (98 mg, 0.14 mmol), and the resulting reaction mixture was heated at 90° C. for 2 d. The reaction was then poured into water (50 mL) and extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40S, Silica, 35/65 hexanes/ethyl acetate) afforded 5-(1H-indol-5-yl)-pyrazin-2-ylamine (122 mg, 41%) as a brown solid: EI-HRMS m/e calcd for C2H10N4 (M+) 210.0905, found 210.0901.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
98 mg
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.